molecular formula C13H21NO B13253777 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol

3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol

Cat. No.: B13253777
M. Wt: 207.31 g/mol
InChI Key: VPSUADMVEWKYEA-UHFFFAOYSA-N
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Description

3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C13H21NO It is a derivative of propanol and contains a 2,4-dimethylphenyl group attached to an ethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2,4-dimethylphenylacetone with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets. For instance, it may act on β2-adrenergic receptors, inhibiting downstream signaling pathways activated by epinephrine. This inhibition can affect various physiological processes, including heart function, lung function, and glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.

    Metoprolol: Another β-adrenergic blocker with similar applications in treating cardiovascular conditions.

Uniqueness

3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol is unique due to its specific structural features, such as the presence of the 2,4-dimethylphenyl group, which can influence its binding affinity and selectivity towards certain receptors. This uniqueness can make it a valuable compound in the development of targeted therapies and specialized industrial applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-[1-(2,4-dimethylphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-10-5-6-13(11(2)9-10)12(3)14-7-4-8-15/h5-6,9,12,14-15H,4,7-8H2,1-3H3

InChI Key

VPSUADMVEWKYEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NCCCO)C

Origin of Product

United States

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